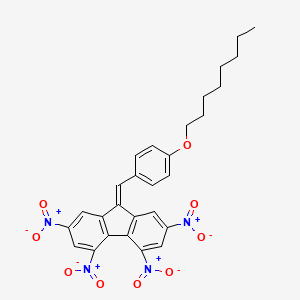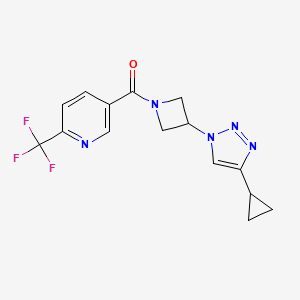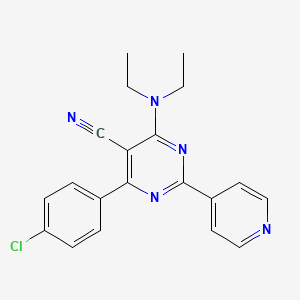
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a carbothioamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2).
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, hydrazination, salt formation, and cyclization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and carbothioamide groups. For instance, the chlorine atom in the chlorophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen
Neuroscience and Pharmacology
2-Phenylethylamine (PEA): , a naturally occurring compound in the human body, plays a crucial role in mood regulation, cognition, and behavior. As a neuromodulator, PEA influences neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness. Researchers have explored PEA’s potential therapeutic applications, including mood disorder treatment and addressing attention deficit hyperactivity disorder (ADHD) .
Medicinal Chemistry and Drug Design
Chlorine atoms strategically incorporated into biologically active molecules can enhance their biological activity. The presence of chlorine in 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may contribute to its pharmacological effects. Additionally, the nitro group, a versatile functional group, is valuable in drug design. Researchers continue to explore this compound’s potential as a therapeutic agent .
Bio-Functional Hybrid Molecules
The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involves a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The resulting bio-functional hybrid molecule has been fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data .
Antiviral Activity
While specific studies on this compound’s antiviral properties are limited, its structural features warrant investigation. Researchers could explore its potential as an antiviral agent, considering the presence of both chlorine and nitro groups .
Thiadiazole Derivatives
Starting from 4-chlorobenzoic acid , related compounds have been synthesized. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibit interesting properties. Further exploration of similar derivatives could reveal additional applications .
Hybrid Molecule-Based Therapeutics
Given its unique structure, 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide may serve as a scaffold for designing novel hybrid molecules with diverse pharmacological effects. Researchers can explore modifications and evaluate their potential in drug discovery .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZQTXQCOGBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-3-ylpropan-1-ol](/img/structure/B2771494.png)
![1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2771495.png)

![2-(2-Methoxyphenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2771500.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)


